molecular formula C23H20N4O5 B11318803 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11318803
M. Wt: 432.4 g/mol
InChI Key: DELLIRMUEFUKJQ-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzodioxin, pyrazole, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin moiety, followed by the synthesis of the pyrazole and oxazole rings. These intermediates are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions can occur at the oxazole ring.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolylmethanol
  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid
  • 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C23H20N4O5

Molecular Weight

432.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H20N4O5/c1-29-17-5-2-15(3-6-17)14-27-22(8-9-24-27)25-23(28)18-13-20(32-26-18)16-4-7-19-21(12-16)31-11-10-30-19/h2-9,12-13H,10-11,14H2,1H3,(H,25,28)

InChI Key

DELLIRMUEFUKJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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